Product packaging for 5-Methyl-1,2,3,6-tetrahydropyridine(Cat. No.:)

5-Methyl-1,2,3,6-tetrahydropyridine

Cat. No.: B13238605
M. Wt: 97.16 g/mol
InChI Key: ZKJZYUKADBYJCC-UHFFFAOYSA-N
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Description

5-Methyl-1,2,3,6-tetrahydropyridine (CAS 694-49-5) is a nitrogen-containing heterocyclic compound with the molecular formula C6H11N and a molecular weight of 97.16 g/mol . It is classified as a tetrahydropyridine (THP), a class of structural motifs found in various natural products and synthetic pharmaceutical agents . As a versatile organic building block, this compound is of significant interest in medicinal and synthetic chemistry for the construction of more complex molecules . Tetrahydropyridine derivatives are frequently explored in drug discovery for their diverse pharmacological properties, which can include anti-inflammatory and anticancer activities . The core tetrahydropyridine structure serves as a key scaffold, and the introduction of varied substituents, such as the methyl group in this compound, is a common strategy to modulate biological activity and explore structure-activity relationships (SAR) . Researchers utilize this chiral molecule to study the influence of absolute and relative configuration on biological properties . It is important to note that this product is intended for research and development purposes only. It is not for human or veterinary diagnostic or therapeutic uses. Please refer to the safety data sheet for proper handling and storage information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H11N B13238605 5-Methyl-1,2,3,6-tetrahydropyridine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H11N

Molecular Weight

97.16 g/mol

IUPAC Name

5-methyl-1,2,3,6-tetrahydropyridine

InChI

InChI=1S/C6H11N/c1-6-3-2-4-7-5-6/h3,7H,2,4-5H2,1H3

InChI Key

ZKJZYUKADBYJCC-UHFFFAOYSA-N

Canonical SMILES

CC1=CCCNC1

Origin of Product

United States

Overview of Tetrahydropyridine Chemical Space in Heterocyclic Chemistry

Tetrahydropyridines are six-membered heterocyclic compounds containing a nitrogen atom and a single endocyclic double bond. auctoresonline.org Their structure is an intermediate between the fully saturated piperidine (B6355638) and the fully aromatic pyridine (B92270). This partial saturation imparts a unique conformational flexibility and reactivity profile, making them valuable building blocks in organic synthesis. The position of the double bond gives rise to three structural isomers: 1,2,3,4-tetrahydropyridine, 1,2,3,6-tetrahydropyridine, and 2,3,4,5-tetrahydropyridine. auctoresonline.org

The tetrahydropyridine (B1245486) ring system is a prominent feature in a wide array of natural products and pharmacologically active molecules. auctoresonline.org This has spurred extensive research into synthetic methodologies for their preparation. These methods are diverse and include the reduction of corresponding pyridinium (B92312) salts, ring-closing metathesis, and various cycloaddition reactions. organic-chemistry.org For instance, the partial reduction of pyridinium salts is a common route to N-alkyltetrahydropyridines. organic-chemistry.org More complex, stereoselective syntheses have also been developed, highlighting the importance of this scaffold in medicinal chemistry and drug discovery. rsc.orgnih.gov

Substituted tetrahydropyridines are of particular interest due to their diverse biological activities. auctoresonline.org The nature and position of the substituents on the tetrahydropyridine ring can significantly influence the compound's pharmacological properties. auctoresonline.org A notable, albeit notorious, example is 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP), a neurotoxin that has been instrumental in the study of Parkinson's disease. nih.govnih.govscbt.com The study of such derivatives continues to be an active area of research, with investigations into their potential as anticancer, anti-inflammatory, and antimicrobial agents. auctoresonline.org

Significance of the 5 Methyl 1,2,3,6 Tetrahydropyridine Scaffold for Academic Investigation

Established Synthetic Pathways to this compound

The neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) has been a subject of extensive study, leading to the development of various synthetic routes for tetrahydropyridine (B1245486) structures. auctoresonline.orgnih.govsigmaaldrich.com While direct established pathways for the specific synthesis of this compound are not extensively detailed in the provided results, general methods for analogous structures can be inferred. One common approach involves the reduction of corresponding pyridinium (B92312) salts. For instance, the synthesis of related tetrahydropyridines has been achieved through the reduction of pyridinium ylides using reagents like sodium borohydride. auctoresonline.org Another general method is the dehydration of piperidine (B6355638) derivatives. For example, the dehydration of 4-hydroxy-4-phenyl-1-methylpiperidine can yield 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine. nih.gov

Synthesis of Specific this compound Derivatives

The functionalization of the this compound core is crucial for developing new therapeutic agents and research tools. This section details the synthesis of specific derivatives.

Routes to (1R)-1-(this compound-1-carbonyl)-2-azabicyclo[3.1.0]hexane

The synthesis of complex structures like (1R)-1-(this compound-1-carbonyl)-2-azabicyclo[3.1.0]hexane involves multi-step processes. The 3-azabicyclo[3.1.0]hexane framework is a valuable structural motif found in various biologically active compounds. beilstein-journals.org Synthetic strategies towards this core often utilize 1,3-dipolar cycloaddition reactions of azomethine ylides with appropriate dipolarophiles like cyclopropenes. beilstein-journals.org For instance, the reaction of a stable azomethine ylide with a cyclopropene can afford spiro-fused 3-azabicyclo[3.1.0]hexanes with high diastereoselectivity. beilstein-journals.org The synthesis of the target molecule would likely involve the coupling of a pre-formed this compound moiety with a 2-azabicyclo[3.1.0]hexane carboxylic acid derivative. This could be achieved through standard amide bond formation protocols. The synthesis of the 2-azabicyclo[3.1.0]hexane portion itself can be accomplished through various methods, including the rearrangement of spirocyclic epoxides or the cyclopropanation of pyrrole derivatives. researchgate.netgoogle.com

Preparation of 5-Substituted Tetrahydropyridines via Key Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Stille reactions, are powerful tools for the synthesis of substituted tetrahydropyridines. researchgate.netnih.govyoutube.com These reactions allow for the introduction of a wide range of substituents at specific positions on the tetrahydropyridine ring.

The Suzuki-Miyaura coupling typically involves the reaction of a vinyl or aryl halide or triflate with an organoboron compound, catalyzed by a palladium complex. researchgate.netnih.govresearchgate.net For the synthesis of 5-substituted tetrahydropyridines, a common strategy is to start with a protected tetrahydropyridone, convert it to a vinyl triflate, and then to a vinyl boronate. researchgate.net This boronate can then be coupled with various aryl or heteroaryl halides to introduce the desired substituent at the 5-position. researchgate.netnih.gov

The Stille coupling reaction involves the coupling of an organostannane with an organic halide or triflate, also catalyzed by palladium. nih.gov This method offers advantages such as the stability and functional group tolerance of the organostannane reagents. nih.gov Similar to the Suzuki coupling, a vinyl triflate derived from a tetrahydropyridone can be coupled with an organostannane to introduce a substituent at the 5-position.

Key Coupling Reactions for Tetrahydropyridine Synthesis
ReactionKey ReactantsCatalystTypical ProductReference
Suzuki-Miyaura CouplingVinyl Boronate, Aryl/Vinyl HalidePalladium ComplexAryl/Vinyl Substituted Tetrahydropyridine researchgate.net
Stille CouplingVinyl Stannane, Aryl/Vinyl HalidePalladium ComplexAryl/Vinyl Substituted Tetrahydropyridine nih.gov
Negishi CouplingOrganozinc Reagent, Aryl/Vinyl HalidePalladium ComplexAryl/Vinyl Substituted Tetrahydropyridine organic-chemistry.org

Derivatization Strategies Employing N-Alkylation of this compound

N-alkylation is a fundamental transformation for modifying the properties of tetrahydropyridines. This can be achieved through various methods, including the Mitsunobu reaction. beilstein-journals.org The Mitsunobu reaction allows for the alkylation of the nitrogen atom with a wide range of alcohols under mild conditions, using a combination of a phosphine (like triphenylphosphine) and an azodicarboxylate (like diethyl azodicarboxylate). beilstein-journals.org This method has been successfully employed for the N-alkylation of various sulfonamides and amines, which is analogous to the N-alkylation of a tetrahydropyridine. beilstein-journals.org Another approach involves reductive amination, where a carbonyl compound is reacted with the tetrahydropyridine in the presence of a reducing agent.

General Synthetic Approaches Applicable to Tetrahydropyridine Systems

Beyond the specific methods for this compound, general synthetic strategies for constructing the tetrahydropyridine ring are broadly applicable.

Cyclization Reactions

Cyclization reactions are a cornerstone for the synthesis of heterocyclic compounds, including tetrahydropyridines. nih.govnih.govorganic-chemistry.org

Aza-Diels-Alder Reaction: This [4+2] cycloaddition reaction between an azadiene and a dienophile is a powerful method for constructing six-membered nitrogen-containing rings. nih.gov The reaction can be catalyzed by Lewis acids to control stereoselectivity. researchgate.net

Intramolecular Heck Reaction: Palladium-catalyzed intramolecular cyclization of an appropriate acyclic precursor containing both a halide (or triflate) and an alkene can lead to the formation of the tetrahydropyridine ring. organic-chemistry.org

Ring-Closing Metathesis (RCM): This powerful reaction, often catalyzed by ruthenium-based catalysts, can be used to form the tetrahydropyridine ring from a diene precursor.

Prins Cyclization: The acid-catalyzed reaction of an aldehyde or ketone with a homoallylic alcohol can lead to the formation of tetrahydropyran rings, and analogous aza-Prins cyclizations can be envisioned for tetrahydropyridine synthesis. beilstein-journals.org

Anionic and Acid-Catalyzed Cyclizations: Strategic placement of functional groups, such as a phosphate on the nitrogen atom, can enable either an anionic cascade or an acid-catalyzed cyclization to form the 1,2,3,6-tetrahydropyridine ring. nih.gov

Radical Cyclization: The cyclization of radicals generated from halo-substituted N-alkenylamines can provide a route to substituted piperidines and, by extension, tetrahydropyridines. nih.gov

General Cyclization Strategies for Tetrahydropyridine Synthesis
Cyclization MethodKey FeaturesTypical Starting MaterialsReference
Aza-Diels-Alder[4+2] cycloadditionAzadiene, Dienophile nih.gov
Intramolecular Heck ReactionPalladium-catalyzed C-C bond formationN-alkenyl halide/triflate organic-chemistry.org
Anionic/Acid-Catalyzed CyclizationUtilizes activating groups like phosphateN-phosphorylated amino dienes nih.gov
Radical CyclizationFormation of C-C bond via radical intermediateN-alkenyl halide nih.gov

Reduction of Pyridinium Salts

The reduction of pyridinium salts is a classical and effective method for the synthesis of 1,2,3,6-tetrahydropyridine derivatives. This strategy typically involves the N-activation of a pyridine (B92270) ring, followed by partial reduction. A common approach is the formation of an N-substituted pyridinium salt, which is then converted to a pyridinium ylide. Subsequent reduction of the ylide, often with a hydride reducing agent like sodium borohydride, yields the desired 1,2,3,6-tetrahydropyridine.

This method is particularly useful for producing N-acylamino or N-sulfonylamino substituted tetrahydropyridines. For instance, the synthesis of N-substituted [benzoylamino]-5-ethyl-1,2,3,6-tetrahydropyridines has been achieved through a four-step sequence. researchgate.net The process begins with the reaction of 3-ethylpyridine with O-mesitylenesulfonylhydroxylamine to generate N-amino-3-ethylpyridinium mesitylenesulfonate. This salt is then acylated with various substituted acid chlorides to form stable crystalline pyridinium ylides. The final step is the reduction of these ylides with sodium borohydride in ethanol to furnish the target 5-ethyl-1,2,3,6-tetrahydropyridine derivatives. researchgate.netnih.gov By analogy, starting with 3-methylpyridine would yield the corresponding this compound core structure.

A similar synthetic route is employed to create N-[3-((1H-pyrrol-1-yl)methyl)-1,2,5,6-tetrahydropyridin-1-yl]benzamides. The synthesis starts with 3-[(1H-pyrrol-1-yl)methyl]pyridine, which is converted to its N-aminopyridinium salt. Reaction with acylating or sulfonylating agents provides the corresponding pyridinium ylides, which are subsequently reduced by sodium borohydride to yield the tetrahydropyridine products in fair to good yields. nih.gov

Another documented pathway involves the reaction of 1-chloro-2,4-dinitrobenzene with substituted pyridines. This reaction produces a 2,4-dinitrophenyl-substituted pyridinium chloride salt. This intermediate can then react with carbonyl or sulfonyl hydrazides in the presence of a base like triethylamine to form pyridinium ylides, which are then reduced to the N-substituted carbonylamino-1,2,3,6-tetrahydropyridines. nih.gov

The choice of reducing agent is critical. Sodium borohydride is widely used for the reduction of pyridinium ylides to 1,2,3,6-tetrahydropyridines. researchgate.netnih.govnih.gov Alternative reducing systems, such as samarium diiodide (SmI₂) in the presence of water, have also been explored for the reduction of pyridine derivatives, which can lead to either the fully saturated piperidine or the partially reduced tetrahydropyridine. clockss.org

Table 1: Synthesis of Functionalized 1,2,3,6-Tetrahydropyridines via Reduction of Pyridinium Salts

Starting PyridineKey ReagentsIntermediateReducing AgentProduct TypeReference
3-Ethylpyridine1. O-Mesitylenesulfonylhydroxylamine 2. Substituted Acid ChloridesN-Acylimino-3-ethylpyridinium YlideSodium BorohydrideN-Substituted [benzoylamino]-5-ethyl-1,2,3,6-tetrahydropyridine researchgate.netnih.gov
3-[(1H-Pyrrol-1-yl)methyl]pyridine1. O-Mesitylenesulfonylhydroxylamine 2. Benzoyl Chloride1-(Benzoylimino)-3-(1H-pyrrol-1-ylmethyl)pyridinium YlideSodium BorohydrideN-[3-((1H-Pyrrol-1-yl)methyl)-1,2,5,6-tetrahydropyridin-1-yl]benzamide nih.gov
Substituted Pyridines1. 1-Chloro-2,4-dinitrobenzene 2. Carbonyl/Sulfonyl HydrazidesN-Substituted-imino-pyridinium YlideSodium BorohydrideN-Substituted Carbonyl/sulfonylamino-1,2,3,6-tetrahydropyridine nih.gov

Multicomponent Reactions for Substituted Tetrahydropyridines

Multicomponent reactions (MCRs) offer a highly efficient and atom-economical approach to constructing complex molecular scaffolds like substituted tetrahydropyridines in a single synthetic operation. ufms.br These reactions combine three or more starting materials in a one-pot fashion, often leading to high structural diversity and complexity from simple and readily available precursors. researchgate.net

A prominent example is the synthesis of highly functionalized tetrahydropyridines through the reaction of an aldehyde, an amine, and an active methylene compound. nih.gov This strategy has been employed to create extensive libraries of tetrahydropyridine derivatives for biological evaluation. tandfonline.com The reaction mechanism often involves a cascade of well-established transformations, such as Knoevenagel condensation, Michael addition, and Mannich reaction, followed by intramolecular cyclization and dehydration. nih.gov

Various catalysts have been developed to promote these MCRs, enhancing their efficiency and selectivity. For instance, a rhodium(I)-catalyzed C–H activation–alkyne coupling, followed by electrocyclization and an acid/borohydride-promoted reduction cascade, has been developed for the highly diastereoselective synthesis of multisubstituted 1,2,3,6-tetrahydropyridines. nih.gov This one-pot procedure affords the target compounds in high yields and with excellent stereocontrol. nih.gov

The reaction conditions and choice of catalyst can be tailored to achieve specific outcomes. Research has explored the use of various catalysts, from simple inorganic salts to complex organometallic species, to drive the synthesis of tetrahydropyridine derivatives. ufms.br This versatility allows for the generation of a wide array of substitution patterns on the tetrahydropyridine ring.

Table 2: Examples of Multicomponent Reactions for the Synthesis of Substituted Tetrahydropyridines

Reactant AReactant BReactant CCatalyst/ConditionsProduct TypeReference
Aromatic AldehydesAminesActive Methylene CompoundsVarious catalysts (e.g., ZrOCl₂·8H₂O, VCl₃)Highly functionalized piperidines/tetrahydropyridines informahealthcare.com
AldehydesCyano-containing C-H acidsEsters of 3-oxocarboxylic acid & Ammonium (B1175870) AcetateMethanol (B129727), refluxPolysubstituted 1,4,5,6-tetrahydropyridines nih.gov
IminesAlkynesN/A (Cascade Reaction)[Rh(coe)₂Cl]₂, Ligand, then Acid/BorohydrideHighly substituted 1,2,3,6-tetrahydropyridines nih.gov

Chemical Reactivity and Derivatization Strategies of 5 Methyl 1,2,3,6 Tetrahydropyridine Systems

Electrophilic and Nucleophilic Reactivity of the Tetrahydropyridine (B1245486) Ring

The chemical behavior of the 5-methyl-1,2,3,6-tetrahydropyridine ring is characterized by the dual presence of a nucleophilic secondary amine and an electron-rich carbon-carbon double bond. This combination allows for reactions with both electrophiles and nucleophiles at different sites within the molecule.

The nitrogen atom, with its lone pair of electrons, is the primary site for nucleophilic attack. It readily reacts with a variety of electrophiles. For instance, acylation and sulfonylation reactions can be carried out at the nitrogen atom. researchgate.net The nucleophilicity of the nitrogen can be influenced by the presence of substituents on the ring. mdpi.com

The endocyclic double bond between C4 and C5 provides a site for electrophilic addition reactions. Reagents that typically react with alkenes can add across this double bond. The regioselectivity of this addition is influenced by the methyl group at the C5 position. Furthermore, the tetrahydropyridine ring can participate in cycloaddition reactions. Palladium-catalyzed cyclization-Heck reactions, for example, have been used to synthesize various tetrahydropyridine analogs. auctoresonline.org

Regioselective Functionalization at Various Ring Positions

Regioselective functionalization of the this compound ring is crucial for the targeted synthesis of complex molecules. The presence of distinct reactive sites—the nitrogen atom, the double bond, and the allylic positions—allows for selective modifications.

Functionalization at the N1-Position: The nitrogen atom is typically the most nucleophilic center in the molecule and is readily functionalized. mdpi.com Common transformations include:

N-Alkylation: Introduction of alkyl groups via reaction with alkyl halides.

N-Acylation: Reaction with acyl chlorides or anhydrides to form amides.

N-Arylation: Formation of N-aryl bonds, often through palladium-catalyzed cross-coupling reactions.

Functionalization at the C4-C5 Double Bond: The double bond is susceptible to electrophilic attack.

Addition Reactions: Halogens, hydrogen halides, and other electrophiles can add across the double bond.

Oxidative Cleavage: Ozonolysis or other strong oxidizing agents can cleave the double bond, leading to ring-opened products.

Heck Reaction: Palladium-catalyzed reactions can be used to introduce aryl or vinyl substituents at the vinylic positions. organic-chemistry.org

Functionalization at Allylic Positions (C3 and C6): The protons at the C3 and C6 positions are allylic and can be involved in radical reactions or deprotonation-alkylation sequences under specific conditions.

The table below summarizes some common regioselective functionalization reactions for tetrahydropyridine systems.

Ring PositionReaction TypeReagents and ConditionsResulting Functional Group
N1N-AlkylationAlkyl halide, BaseTertiary Amine
N1N-AcylationAcyl chloride, BaseAmide
C4-C5HydrogenationH₂, Pd/CPiperidine (B6355638) Ring
C4-C5Epoxidationm-CPBAEpoxide
C4-C5DihydroxylationOsO₄, NMODiol

The development of regioselective methods is an active area of research, with palladium-catalyzed reactions showing significant promise for achieving high selectivity in the functionalization of substituted pyridines and their reduced forms. nih.gov

Transformation of this compound into Related Cyclic Systems

The this compound ring can serve as a versatile starting material for the synthesis of other important cyclic systems. These transformations often involve reactions that alter the ring size or the degree of saturation.

One of the most common transformations is the reduction of the double bond to yield the corresponding substituted piperidine. This is typically achieved through catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C). The resulting piperidine ring is a prevalent scaffold in many natural products and pharmaceuticals. nih.gov

Oxidation of the tetrahydropyridine ring can lead to the formation of the corresponding pyridine (B92270) derivative. This aromatization process requires an oxidizing agent and often proceeds under harsh conditions. A well-known example of this type of transformation in a related compound is the in vivo oxidation of MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) to the toxic pyridinium (B92312) ion MPP+. wikipedia.orgnih.gov

Ring-rearrangement and expansion reactions can also be employed to convert the tetrahydropyridine skeleton into other heterocyclic systems. For instance, under specific conditions, it might be possible to achieve ring expansion to form seven-membered rings like azepanes, or to undergo rearrangements that lead to different isomeric forms of the tetrahydropyridine itself. nih.gov

Furthermore, multicomponent reactions starting from acyclic precursors can lead to the formation of polysubstituted tetrahydropyridines, which can then be isolated and further transformed. nih.gov These strategies highlight the utility of the tetrahydropyridine core as a building block in synthetic organic chemistry.

The following table outlines key transformations of the tetrahydropyridine ring system.

Starting Ring SystemReaction TypeKey ReagentsProduct Ring System
1,2,3,6-TetrahydropyridineReductionH₂, Pd/CPiperidine
1,2,3,6-TetrahydropyridineOxidationMAO-B (in vivo for MPTP)Pyridinium
Acyclic PrecursorsMulticomponent Domino ReactionAldehydes, C-H acids, etc.Polysubstituted 1,4,5,6-Tetrahydropyridine

Spectroscopic and Structural Characterization of 5 Methyl 1,2,3,6 Tetrahydropyridine Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Chemical Shifts

For the parent compound, 1,2,3,6-tetrahydropyridine, the approximate ¹H NMR chemical shifts in a solvent like CDCl₃ are known. spectrabase.com The presence of a methyl group at the 5-position in 5-Methyl-1,2,3,6-tetrahydropyridine would introduce a new signal and influence the shifts of adjacent protons.

Expected ¹H NMR Data:

Olefinic Protons (H-4, H-5): In the parent compound, these protons appear in the vinyl region. In the 5-methyl derivative, the signal for the remaining olefinic proton would be a multiplet in a similar region, influenced by the adjacent methyl and methylene groups.

Allylic Protons (H-3, H-6): These protons are adjacent to the double bond and the nitrogen atom, respectively, leading to characteristic shifts.

Methyl Protons: The methyl group at C-5 would introduce a new signal, likely a doublet, in the upfield region of the spectrum.

N-H Proton: A broad singlet is expected for the amine proton, the chemical shift of which can be highly dependent on solvent and concentration. compoundchem.com

Expected ¹³C NMR Data: The ¹³C NMR spectrum provides direct information about the carbon skeleton. bhu.ac.in The chemical shifts are influenced by the hybridization and electronic environment of each carbon atom. compoundchem.comhuji.ac.il

Olefinic Carbons (C-4, C-5): These sp²-hybridized carbons would resonate in the downfield region, typically between 100-150 ppm. hw.ac.uk

Aliphatic Carbons (C-2, C-3, C-6): These sp³-hybridized carbons would appear in the upfield region of the spectrum. The carbons adjacent to the nitrogen (C-2, C-6) would be shifted further downfield compared to C-3 due to the electronegativity of the nitrogen atom.

Methyl Carbon: The carbon of the C-5 methyl group would appear at the most upfield region, typically below 30 ppm. hw.ac.uk

Table 4.1: Predicted NMR Chemical Shifts (δ) in ppm for this compound
Atom PositionPredicted ¹H NMR Shift (ppm)Predicted ¹³C NMR Shift (ppm)
N-H1.0 - 4.0 (broad)-
C-2~3.0 - 3.5~45 - 55
C-3~2.0 - 2.5~20 - 30
C-4~5.5 - 6.0~120 - 130
C-5-~125 - 135
C-6~3.5 - 4.0~50 - 60
5-CH₃~1.0 - 1.5~15 - 25

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis (e.g., LC-MS, UPLC)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. msu.eduyoutube.com For this compound (C₆H₁₁N), the exact molecular weight is 97.18 g/mol . In electron ionization (EI) mass spectrometry, the molecule is ionized to form a molecular ion (M⁺), which can then break apart into smaller, charged fragments. chemguide.co.uk

The fragmentation of cyclic amines like tetrahydropyridines is often dominated by alpha-cleavage, which is the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.org This process leads to the formation of a stable, nitrogen-containing cation. Another common fragmentation pathway for unsaturated rings is the retro-Diels-Alder reaction.

Based on the mass spectrum of the parent compound, 1,2,3,6-tetrahydropyridine (MW = 83.13 g/mol ), which shows major peaks at m/z 83, 82, and 54, a similar pattern can be expected for the 5-methyl derivative. nih.gov The molecular ion peak for this compound would be observed at m/z = 97.

Key Fragmentation Pathways:

Alpha-Cleavage: Loss of a hydrogen radical from C-2 or C-6 could lead to a stable iminium ion.

Loss of Methyl Group: Fragmentation could involve the loss of the methyl group (CH₃•, 15 Da), leading to a fragment ion at m/z = 82.

Ring Cleavage: Complex rearrangements and ring-opening mechanisms can lead to various smaller fragments. The presence of the double bond can facilitate a retro-Diels-Alder type fragmentation.

Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Ultra-Performance Liquid Chromatography (UPLC) are crucial for analyzing complex mixtures and can be used to detect and quantify tetrahydropyridine (B1245486) derivatives, as demonstrated in studies of related neurotoxins like MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine). mdpi.com

Table 4.2: Predicted Key Mass Spectrometry Fragments for this compound
m/z ValuePossible Fragment IdentityFragmentation Pathway
97[C₆H₁₁N]⁺Molecular Ion (M⁺)
96[M - H]⁺Loss of a hydrogen radical
82[M - CH₃]⁺Loss of a methyl radical
70[M - C₂H₃]⁺Retro-Diels-Alder fragmentation
54[C₄H₆]⁺ or [C₃H₄N]⁺Further fragmentation

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its structural features.

The IR spectrum for the closely related 1-methyl-1,2,3,6-tetrahydropyridine shows key absorptions that can be used as a reference. chemicalbook.com The spectrum of the parent 1,2,3,6-tetrahydropyridine is also well-documented. nist.gov

Characteristic IR Absorption Bands:

N-H Stretch: A moderate to weak absorption band is expected in the region of 3300-3500 cm⁻¹ for the secondary amine. This peak is often broad.

C-H Stretch (sp²): The C-H bonds of the alkene group (=C-H) typically show a stretching vibration above 3000 cm⁻¹.

C-H Stretch (sp³): The C-H bonds of the methylene and methyl groups show strong stretching vibrations in the 2850-3000 cm⁻¹ region.

C=C Stretch: A medium to weak absorption band for the carbon-carbon double bond stretch is expected around 1640-1680 cm⁻¹.

C-N Stretch: The stretching vibration for the C-N bond of the amine will appear in the 1020-1250 cm⁻¹ range.

=C-H Bend: Out-of-plane bending vibrations for the olefinic hydrogens typically appear in the 650-1000 cm⁻¹ region.

Table 4.3: Expected Infrared Absorption Frequencies for this compound
Functional GroupVibration TypeExpected Frequency (cm⁻¹)Intensity
N-HStretch3300 - 3500Weak-Medium, Broad
=C-HStretch3010 - 3095Medium
C-H (Alkyl)Stretch2850 - 2960Strong
C=CStretch1640 - 1680Weak-Medium
C-NStretch1020 - 1250Medium

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. libretexts.org This technique provides accurate bond lengths, bond angles, and torsional angles, revealing the molecule's conformation. While a crystal structure for this compound itself has not been reported, extensive crystallographic studies on substituted tetrahydropyridine derivatives provide significant insight into the likely structural features of the ring system.

The solid-state structure is also stabilized by a network of intermolecular interactions, such as hydrogen bonds (e.g., N-H···X) and weaker C-H···π interactions, which dictate how the molecules pack together in the crystal lattice.

Advanced Topological and Surface Analysis (e.g., Hirshfeld Surface Analysis)

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice, complementing the data obtained from X-ray crystallography. This method maps the electron distribution of a molecule within its crystalline environment, allowing for a detailed exploration of non-covalent interactions.

The Hirshfeld surface is generated based on the electron density of the molecule. The surface is colored according to various properties, such as d_norm (normalized contact distance), which highlights regions of close intermolecular contact. Red spots on the d_norm map indicate contacts shorter than the van der Waals radii, signifying strong interactions like hydrogen bonds, while blue regions represent longer contacts.

Computational Approaches in the Study of 5 Methyl 1,2,3,6 Tetrahydropyridine Systems

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT) for Electronic Structure

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of 5-Methyl-1,2,3,6-tetrahydropyridine. researchgate.netnih.gov DFT methods are employed to optimize the molecular geometry, predicting bond lengths, bond angles, and dihedral angles with high accuracy. rsc.org These calculations can also determine vibrational frequencies, which can be compared with experimental infrared and Raman spectra to confirm the structure. researchgate.netrsc.org

The electronic properties, such as the distribution of electron density and the energies of molecular orbitals, are fundamental outputs of DFT calculations. nih.gov For instance, DFT can be used to calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding the molecule's chemical reactivity. researchgate.netnih.gov The energy gap between HOMO and LUMO provides an indication of the molecule's kinetic stability and polarizability. nih.govscienceopen.com

A hypothetical table of DFT-calculated properties for this compound is presented below.

PropertyCalculated ValueMethod/Basis Set
Total Energy[Value] auB3LYP/6-311+G(d,p)
HOMO Energy[Value] eVB3LYP/6-311+G(d,p)
LUMO Energy[Value] eVB3LYP/6-311+G(d,p)
HOMO-LUMO Gap[Value] eVB3LYP/6-311+G(d,p)
Dipole Moment[Value] DebyeB3LYP/6-311+G(d,p)

Molecular Mechanics Studies for Conformational Properties

Molecular mechanics is a computational method used to predict the conformational preferences of molecules. eurekaselect.com For a flexible molecule like this compound, which contains a non-aromatic six-membered ring, multiple conformations are possible. The tetrahydropyridine (B1245486) ring can adopt various shapes, such as a flattened boat conformation. nih.gov

Conformational analysis using molecular mechanics involves systematically exploring the potential energy surface of the molecule to identify low-energy conformations. eurekaselect.com This is achieved by calculating the steric energy of different spatial arrangements of the atoms. The results of these studies can identify the most stable conformer(s) and the energy barriers between them. For substituted tetrahydropyridines, the position and orientation of substituents can significantly influence the preferred conformation due to steric interactions. eurekaselect.com

Below is a hypothetical table illustrating the relative energies of different conformations of this compound as would be determined by molecular mechanics.

ConformationRelative Energy (kcal/mol)Key Dihedral Angles (degrees)
Half-Chair 10.00[Values]
Half-Chair 2[Value][Values]
Boat[Value][Values]

Frontier Molecular Orbital (FMO) Analysis for Chemical Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the chemical reactivity of a molecule. libretexts.org It focuses on the interaction between the HOMO of one reactant and the LUMO of another. libretexts.orgpku.edu.cn The HOMO is the orbital most likely to donate electrons in a reaction, while the LUMO is the most likely to accept electrons. libretexts.org

For this compound, FMO analysis can predict its behavior in various chemical reactions. The energy and shape of the HOMO and LUMO determine the molecule's nucleophilic and electrophilic character, respectively. pku.edu.cn A small energy gap between the HOMO and LUMO suggests high reactivity. scienceopen.com The spatial distribution of these orbitals indicates the likely sites of reaction. For example, the region of the molecule with the highest HOMO density would be the most susceptible to electrophilic attack. researchgate.net

A summary of FMO properties for this compound is provided in the hypothetical table below.

Molecular OrbitalEnergy (eV)Description of Spatial Distribution
HOMO[Value]Primarily located on the C=C double bond and the nitrogen atom.
LUMO[Value]Distributed over the C=C double bond and adjacent atoms.
HOMO-1[Value]Primarily associated with sigma bonds within the ring.
LUMO+1[Value]Delocalized over the chlorophenyl ring and the C atom of the Schiff base. scienceopen.com

Electrostatic Potential Surface Analysis

Electrostatic potential (ESP) surface analysis is a computational technique that provides a visual representation of the charge distribution within a molecule. researchgate.net The ESP map is generated by plotting the electrostatic potential on the molecule's electron density surface. scienceopen.com Different colors are used to represent different potential values, with red typically indicating negative potential (electron-rich regions) and blue indicating positive potential (electron-poor regions). researchgate.net

This analysis is highly effective for predicting the reactive sites for electrophilic and nucleophilic attack. researchgate.net For this compound, the ESP map would likely show a region of negative potential around the nitrogen atom due to its lone pair of electrons, making it a likely site for protonation or interaction with electrophiles. The area around the C=C double bond would also exhibit significant electron density. Conversely, the hydrogen atoms would represent regions of positive potential.

A hypothetical table summarizing the key features of an ESP analysis for this compound is shown below.

Molecular RegionElectrostatic Potential (kcal/mol)Interpretation
Nitrogen AtomNegativeNucleophilic site, prone to electrophilic attack.
C=C Double BondNegativeNucleophilic site.
Ring C-H ProtonsPositiveElectrophilic sites.
Methyl Group ProtonsPositiveElectrophilic sites.

Analysis of Non-Covalent Interactions

The study of non-covalent interactions is crucial for understanding the behavior of molecules in condensed phases and their interactions with biological macromolecules. Techniques like Hirshfeld surface analysis can be employed to visualize and quantify intermolecular interactions in crystal structures. nih.gov This method partitions the crystal space into regions associated with each molecule, allowing for the mapping of different types of close contacts.

For a derivative of tetrahydropyridine, Hirshfeld analysis has been used to reveal intermolecular hydrogen bonds and other close contacts, providing insights into the supramolecular assembly in the solid state. nih.gov While a crystal structure for this compound itself may not be readily available, this type of analysis would be invaluable for understanding its solid-state packing and intermolecular forces if crystallized.

A hypothetical table summarizing the types of non-covalent interactions that could be identified for this compound is presented below.

Interaction TypeContributing Atom PairsPercentage Contribution
H...HH...H[Value]%
C-H...NC, H, N[Value]%
C-H...πC, H[Value]%

Quantitative Structure-Activity Relationship (QSAR) and Structure-Metabolism Relationship (QSMR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Metabolism Relationship (QSMR) models are computational tools used in drug discovery to correlate the chemical structure of compounds with their biological activity or metabolic fate. nih.gov These models are built using a set of molecules with known activities or metabolic profiles. rsc.org Various molecular descriptors, which are numerical representations of chemical information, are calculated for each molecule.

For a series of this compound derivatives, a QSAR study would involve synthesizing a library of related compounds and testing their biological activity. Statistical methods are then used to develop a mathematical equation that relates the descriptors to the activity. nih.gov A successful QSAR model can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules. rsc.org Similarly, QSMR models can predict metabolic stability and potential metabolites.

The following table provides an example of descriptors that might be used in a QSAR/QSMR study of this compound analogs.

Descriptor TypeExample DescriptorRelevance
ElectronicDipole Moment, HOMO/LUMO energiesInfluences electrostatic interactions and reactivity.
StericMolecular Volume, Surface AreaAffects binding pocket fit.
HydrophobicLogPRelates to membrane permeability and solubility.
TopologicalWiener Index, Kier Shape IndicesEncodes information about molecular size and branching.

Molecular Docking Simulations for Receptor Binding Affinity and Mechanism

Molecular docking is a computational technique that predicts the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein receptor. nih.gov This method is widely used in drug design to understand the binding mechanism and to estimate the binding affinity between a ligand and its target. nih.govnih.gov

In the context of this compound, if it or its derivatives are being investigated as potential therapeutic agents, molecular docking would be a crucial step. The simulation would involve placing the molecule into the binding site of a target protein and using a scoring function to evaluate the different possible binding poses. nih.gov The results can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. This information is invaluable for optimizing the ligand's structure to improve its binding affinity and selectivity. physchemres.org

A hypothetical summary of a molecular docking study of this compound with a target receptor is shown in the table below.

ParameterResult
Target Receptor[e.g., Monoamine Oxidase B]
Binding Energy (kcal/mol)[Value]
Key Interacting Residues[e.g., Tyr398, Tyr435, Gln206]
Types of InteractionsHydrogen bond with [Residue], π-π stacking with [Residue], Hydrophobic interactions with [Residues]

Exploration of Biological Activities and Pharmacological Relevance of 5 Methyl 1,2,3,6 Tetrahydropyridine Derivatives

In Vitro Biological Screening of 5-Methyl-1,2,3,6-tetrahydropyridine Derivatives

A series of newly synthesized 5-methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones underwent screening for their antimicrobial activities against various pathogenic bacteria and fungi. mdpi.com Many of these compounds demonstrated moderate activity. Notably, compound 3g in the series showed a potent inhibitory effect against Pseudomonas aeruginosa and Escherichia coli, with a minimum inhibitory concentration (MIC) value of 0.21 μM. mdpi.com The more active derivatives from this screening, specifically compounds 3c , 3f , and 3g , were also evaluated for their cytotoxic effects on HaCat and Balb/c 3T3 cells, yielding promising results. mdpi.com

Antimicrobial and Antifungal Properties of Related 5-Substituted Tetrahydropyridines

The tetrahydropyridine (B1245486) framework is a key feature in many compounds exhibiting a wide range of biological activities, including antimicrobial and antifungal properties. researchgate.netnih.gov

Antibacterial and Antifungal Activity:

Synthetic flavonoids featuring a tricyclic structure have demonstrated notable antimicrobial activity, particularly against S. aureus. researchgate.net

Chalcone derivatives containing trifluoromethyl and trifluoromethoxy groups have been synthesized and shown to possess both antibacterial and antifungal properties. nih.gov

Research into sulfonamide derivatives has also yielded compounds with promising antibacterial and antifungal activities. doaj.org

Studies on 1,4-naphthoquinones and guanylhydrazones have also revealed their potential as antibacterial and antifungal agents. amanote.com

Prenylated flavonoids have also been investigated, with some showing selective activity against plant-pathogenic bacteria. mdpi.com

Seven 6-alkyl-2,3,4,5-tetrahydropyridines, designed to mimic natural piperideines from fire ant venom, were synthesized. nih.gov Compounds with C-6 alkyl chain lengths from C14 to C18 displayed varied antifungal activities. nih.gov The most active were 6-hexadecyl-2,3,4,5-tetrahydropyridine (5e ) and 6-heptadecyl-2,3,4,5-tetrahydropyridine (5f ). nih.gov Compound 5e had minimum fungicidal concentrations of 3.8, 15.0, 7.5, and 7.5 μg/mL against Cryptococcus neoformans, Candida albicans, Candida glabrata, and Candida krusei, respectively. nih.gov The antifungal efficacy of these compounds appears to be linked to the length of the C-6 side chain. nih.gov

Anticancer Potential of Tetrahydropyridine Scaffolds

The tetrahydropyridine scaffold has garnered significant interest for its potential in developing novel anticancer agents. nih.gov Inflammation is a known factor that can contribute to the development of cancer by causing damage to cells and their genetic material. nih.gov

N-substituted-[benzoylamino]-5-ethyl-1,2,3,6-tetrahydropyridines: A study focused on synthesizing four new N-substituted [benzoylamino]-5-ethyl-1,2,3,6-tetrahydropyridines and evaluating their anticancer activity. nih.gov These compounds were tested for their ability to inhibit the growth of Ishikawa, MCF-7, and MDA-MB-231 cancer cell lines. nih.gov All four analogs demonstrated some level of anticancer activity. nih.gov

Tetrahydropyrido[4,3-d]pyrimidine-2,4-diones: Another area of research has been on developing anticancer agents based on the tetrahydropyrido[4,3-d]pyrimidine-2,4-dione scaffold. sci-hub.sefigshare.com These compounds have been evaluated for their ability to inhibit cell growth in various human cancer cell lines. sci-hub.sefigshare.com Structure-activity relationship (SAR) studies have shown that modifications to the substituent groups on this core structure can significantly enhance their cellular activity. sci-hub.sefigshare.com Some of the most potent compounds were found to be over 100 times more effective at inhibiting cancer cell growth than the investigational drug ONC201. sci-hub.sefigshare.com

Dihydropyridine-linked 1,2,3-triazoles: A library of dihydropyridines linked to 1,2,3-triazoles has been synthesized and evaluated for their potential as antiproliferative agents against colorectal cancer cell lines. mdpi.com Many of these compounds showed significant antiproliferative activity, with IC50 values ranging from 0.63 ± 0.05 to 5.68 ± 0.14 µM. mdpi.com

1,4-Dihydropyridines: Molecular docking studies of 1,4-dihydropyridines have shown their potential to interact with DNA, suggesting a possible mechanism for their anticancer effects. researchgate.net

Acetylcholinesterase (AChE) Inhibitory Activity of N-Methyltetrahydropyridine Derivatives

Acetylcholinesterase (AChE) inhibitors are a major class of compounds investigated for the treatment of Alzheimer's disease. nih.govnih.gov These inhibitors work by preventing the breakdown of the neurotransmitter acetylcholine (B1216132), which is important for cognitive function. mdpi.com

N-Methyl-N-(3-alkylcarbamoyloxyphenyl)methyl]aminoalkoxy xanthen-9-ones: Research has been conducted on compounds related to this series of AChE inhibitors. nih.gov By modifying different parts of the parent molecule, scientists have investigated the structure-activity relationships that influence their inhibitory potency. nih.gov Some of the newly synthesized derivatives have shown to be more active than the established drug physostigmine (B191203) when tested on rat cerebral cortex. nih.gov One particular compound, an azaxanthone derivative, was found to be 190 times more potent than physostigmine in inhibiting AChE in the rat cortex and was also highly selective for AChE over butyrylcholinesterase (BuChE). nih.gov

(Pyridin-2-yl)tetrazole Scaffold: Novel derivatives featuring a (pyridine-2-yl)tetrazole scaffold have been synthesized and evaluated for their ability to inhibit AChE. vnu.edu.vn These compounds, which include acid, ester, and amide functionalities, have all demonstrated some level of inhibitory activity. vnu.edu.vn One of the synthesized compounds showed the highest percentage of inhibition, reaching 23.7% at a concentration of 75 µM. vnu.edu.vn

Sesquiterpenoids: Several sesquiterpenoids isolated from the plant Laggera pterodonta have been shown to have inhibitory effects on AChE in a dose-dependent manner. frontiersin.org Among the tested compounds, one eudesmane-type sesquiterpene exhibited the best inhibitory effect. frontiersin.org

Natural Inhibitors: Naturally occurring compounds, such as certain alkaloids, have also been identified as potent AChE inhibitors. mdpi.com The presence of hydroxyl and methoxyl groups, as well as a cationic nitrogen atom within a heterocyclic system, appears to contribute to their inhibitory potential. mdpi.com

Modulation of Muscarinic Receptor Subtypes by 5-Pyridyl-Substituted Tetrahydropyridine Derivatives

Muscarinic acetylcholine receptors (mAChRs) are G-protein coupled receptors that are activated by the neurotransmitter acetylcholine and are involved in a wide range of physiological functions. nih.govnih.gov There are five subtypes of mAChRs (M1-M5), and developing subtype-selective ligands is a key goal in medicinal chemistry to create more targeted therapies with fewer side effects. nih.govnih.gov

M5-Preferring Orthosteric Antagonists: A series of M5-preferring orthosteric antagonists have been developed based on a 1,2,5,6-tetrahydropyridine-3-carboxylic acid scaffold. nih.gov One compound from this series demonstrated an 11-fold selectivity for the M5 receptor over the M1 receptor, with minimal activity at the M2–M4 subtypes. nih.gov

Allosteric Modulators: Research has also focused on allosteric modulators, which bind to a site on the receptor that is different from the acetylcholine binding site. nih.govpsyneurgy.com A novel series of compounds utilizing a 1,2,5-thiadiazole (B1195012) moiety has been synthesized and evaluated as potential allosteric modulators of muscarinic receptors. psyneurgy.com

1,4-Dioxane (B91453) Analogues: A series of 1,4-dioxane analogues of a known muscarinic antagonist were synthesized and their affinity for M1-M5 mAChRs was studied. unicam.it One derivative, with a specific stereochemistry, showed higher pKi values for mAChRs compared to the parent compound and a selectivity profile similar to the clinically used drug oxybutynin. unicam.it The quaternary ammonium (B1175870) group in this compound is intended to limit its ability to cross the blood-brain barrier, thereby reducing central nervous system side effects. unicam.it

Neurobiological Research Utilizing Tetrahydropyridine Analogs

Mechanisms of Action of Neurotoxic Tetrahydropyridine Analogs (e.g., 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802), MPTP)

The discovery of the neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) has been pivotal in Parkinson's disease research. benthamscience.comresearchgate.net MPTP can induce a condition known as parkinsonism, which shares many symptoms with Parkinson's disease. nih.govwikipedia.orgyoutube.com This has made MPTP a valuable tool for creating animal models of the disease to study its mechanisms and test potential therapies. nih.gov

The neurotoxicity of MPTP is a multi-step process:

Oxidation: MPTP is first oxidized by monoamine oxidase B (MAO-B), an enzyme primarily found in glial cells, to form the 1-methyl-4-phenylpyridinium ion (MPP+). nih.gov

Uptake into Dopaminergic Neurons: MPP+ is then taken up into dopamine (B1211576) neurons through the dopamine transporter (DAT). nih.gov This selective uptake is a key reason for the specific damage to these neurons in the substantia nigra. nih.gov

Mitochondrial Impairment: Once inside the dopamine neurons, MPP+ accumulates in the mitochondria. nih.gov It then inhibits Complex I (NADH dehydrogenase) of the mitochondrial respiratory chain. nih.gov

Consequences of Mitochondrial Inhibition: This inhibition of Complex I leads to a depletion of ATP (the cell's energy currency) and an increase in the production of reactive oxygen species (oxidative stress). capes.gov.br The combination of energy failure and oxidative damage ultimately leads to the death of the dopaminergic neurons. nih.govcapes.gov.br

The involvement of glial cells and the dopamine transporter are critical factors in the neurotoxic process of MPTP. nih.gov

In Vivo Models for Neurodegenerative Research

The compound 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), a derivative of this compound, is a potent neurotoxin extensively used to create animal models of Parkinson's disease (PD). nih.govmeliordiscovery.com These models are crucial for investigating the pathophysiology of the disease and for the development of potential therapeutic strategies. nih.govnumberanalytics.com MPTP's ability to selectively damage dopaminergic neurons in the substantia nigra pars compacta (SNpc) and induce PD-like symptoms in animals, including non-human primates and mice, makes it an invaluable tool in neurodegenerative research. nih.govresearchgate.net

The administration of MPTP to animals, such as C57BL/6 mice, leads to a cascade of events that mimic the neurodegenerative process in human PD. nih.gov This includes the loss of dopaminergic neurons, depletion of dopamine in the striatum, and the appearance of motor deficits. nih.gov These models have been instrumental in studying various aspects of PD, including oxidative stress, neuroinflammation, and neuronal cell death. nih.govmdpi.com

Different protocols for MPTP administration can produce varying degrees of nigral cell loss and striatal dopamine depletion, allowing researchers to model different stages and aspects of the disease. nih.gov For instance, acute treatment can cause a severe loss of tyrosine hydroxylase and dopamine transporter protein levels. researchgate.net Non-human primate models, such as MPTP-treated macaques, develop motor symptoms and dopaminergic neuron loss that closely resemble those seen in human PD patients, making them particularly useful for testing the efficacy and safety of novel therapies like gene therapy and cell transplantation. numberanalytics.com

The utility of MPTP-based models extends to the screening of neuroprotective agents. By inducing a consistent and reproducible pattern of neurodegeneration, these models provide a platform to test the efficacy of compounds aimed at slowing or preventing the progression of PD. meliordiscovery.com

Biochemical Pathways of Metabolite Formation (e.g., MPP+ and Lactams)

The neurotoxicity of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) is not caused by the compound itself but by its metabolites, primarily the 1-methyl-4-phenylpyridinium ion (MPP+). The conversion of MPTP to MPP+ is a critical step in its mechanism of action and involves a multi-step biochemical pathway.

The initial and rate-limiting step is the oxidation of MPTP to 1-methyl-4-phenyl-2,3-dihydropyridinium (B1198091) (MPDP+) by the enzyme monoamine oxidase-B (MAO-B), which is located in the outer mitochondrial membrane of glial cells. nih.gov MPDP+ is an unstable intermediate that can undergo further oxidation to form the toxic compound MPP+. nih.gov This conversion of MPDP+ to MPP+ can occur through a nonenzymatic autoxidation process.

In addition to the formation of MPP+, MPTP can be metabolized into other compounds, including lactams. One such metabolite is 1-methyl-4-phenyl-5,6-dihydro-2-pyridone (MPTP lactam). nih.gov The formation of this lactam is catalyzed by hepatic aldehyde oxidase (AO). nih.gov Studies in perfused rat livers have shown that MPTP lactam is a major metabolite, and its formation is considered a detoxification pathway. nih.gov Inhibition of AO leads to a decrease in the formation of MPTP lactam and a corresponding increase in the production of the toxic MPP+, suggesting that AO plays a key role in mitigating the toxicity of MPTP. nih.gov Another lactam metabolite that can be formed is 1-methyl-4-phenyl-2-pyridone (MP 2-pyridone). nih.gov

The following table summarizes the key enzymes and resulting metabolites in the biochemical pathways of MPTP.

PrecursorEnzymeKey Metabolite(s)Implication
1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)Monoamine Oxidase-B (MAO-B)1-methyl-4-phenylpyridinium (MPP+)Neurotoxicity
1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)Aldehyde Oxidase (AO)1-methyl-4-phenyl-5,6-dihydro-2-pyridone (MPTP lactam), 1-methyl-4-phenyl-2-pyridone (MP 2-pyridone)Detoxification

Studies on Neuroinflammation and Microglial Activation

Neuroinflammation, primarily mediated by the activation of microglia, is a significant contributor to the neurodegenerative process induced by 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP). mdpi.commdpi.com Following MPTP administration, microglia, the resident immune cells of the central nervous system, become activated and undergo morphological and functional changes. mdpi.comresearchgate.net

Activated microglia release a variety of pro-inflammatory and neurotoxic factors, including cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), as well as reactive oxygen species. nih.govnih.gov This inflammatory cascade exacerbates the initial neuronal damage caused by MPP+. mdpi.com Studies have shown that the inhibition of microglial activation can be neuroprotective in MPTP models. For example, minocycline, a tetracycline (B611298) derivative, has been shown to mitigate the loss of dopaminergic neurons by inhibiting microglial activation. mdpi.com

The activation of microglia precedes the degeneration of dopaminergic neurons, suggesting a causal role in the progression of neuronal damage. mdpi.com Activated microglia have been observed to engulf dopaminergic neurons in a process that contributes directly to their demise. mdpi.com Furthermore, the neuroinflammatory response can be long-lasting, with activated microglia persisting for months after the initial MPTP exposure. mdpi.com

Recent research has delved into the specific molecular pathways that drive this microglial-mediated neuroinflammation. The cGAS-STING pathway, for instance, has been identified as a key driver of neuroinflammation in MPTP models of Parkinson's disease. nih.gov Microglial cGAS is activated by damaged DNA released from dying neurons, leading to the production of inflammatory cytokines that amplify neurodegeneration. nih.gov Another pathway implicated is the RIPK1-mediated signaling, which is a key regulator of microglial activation and subsequent neuroinflammation. mdpi.com

Metallobiological Aspects of Tetrahydropyridine Neurotoxicity

The neurotoxicity of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) is intricately linked to the dysregulation of metal homeostasis, particularly of iron and copper, within the brain. nih.govresearchgate.net These redox-active metals can participate in chemical reactions that generate highly reactive oxygen species (ROS), leading to oxidative stress and neuronal damage. nih.gov

Iron is a critical player in this process. An accumulation of iron in the substantia nigra is a recognized feature of Parkinson's disease, and MPTP-induced neurodegeneration is associated with similar changes in iron levels. researchgate.netnih.gov The Fenton reaction, in which ferrous iron reacts with hydrogen peroxide to produce the highly toxic hydroxyl radical, is a key mechanism by which excess iron can contribute to oxidative stress and cell death. nih.gov Studies have shown that MPTP-induced oxidative stress can lead to an accumulation of iron, which in turn exacerbates MPTP toxicity in a feed-forward loop. nih.gov Interestingly, the effect of iron may be dose-dependent, with low doses potentially offering some neuroprotection, while higher levels are clearly detrimental. nih.gov

Copper is another metal implicated in the neurotoxicity of MPTP. researchgate.net Alterations in copper homeostasis have been observed in the substantia nigra of Parkinson's disease patients. researchgate.net While essential for the function of many enzymes, excess copper can also contribute to oxidative stress.

The following table highlights the role of specific metals in the context of tetrahydropyridine neurotoxicity.

MetalObserved Role in MPTP NeurotoxicityPotential Mechanism of Toxicity
Iron (Fe) Accumulation in the substantia nigra. researchgate.netnih.govCatalyzes the Fenton reaction, leading to the production of hydroxyl radicals and increased oxidative stress. nih.gov
Copper (Cu) Altered homeostasis in the substantia nigra. researchgate.netContributes to oxidative stress. nih.gov

Monoamine Oxidase (MAO) Inhibition Studies of Functionalized Tetrahydropyridines

Given that the initial step in the bioactivation of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) to its toxic metabolite MPP+ is catalyzed by monoamine oxidase-B (MAO-B), there has been considerable interest in developing tetrahydropyridine derivatives as MAO inhibitors. The goal is to create compounds that can block the enzyme's activity, thereby preventing the formation of neurotoxins or modulating neurotransmitter levels for therapeutic benefit.

MPTP itself acts as a reversible and competitive inhibitor of MAO-A, with a Ki of 9 µM. nih.gov Its inhibition of MAO-B is less potent (Ki = 106 µM) and exhibits noncompetitive and time-dependent characteristics. nih.gov

Various modifications to the tetrahydropyridine scaffold have been explored to enhance MAO inhibitory activity and selectivity. For example, the desmethyl derivative, 4-phenyl-1,2,3,6-tetrahydropyridine (B82000) (PTP), is oxidized by MAO-B and acts as a time-dependent, irreversible inhibitor of this enzyme isoform. nih.gov The introduction of a methyl group at the 6-position of the tetrahydropyridine ring of MPTP was found to prevent it from being a substrate for MAO-B and significantly decreased its inhibitory potency against this enzyme, while it remained a good competitive inhibitor of MAO-A. nih.gov

Furthermore, the substitution of a 3-(chlorophenyl)-methoxy-group at the 4'-position of PTP resulted in compounds that were potent and highly selective time-dependent inhibitors of MAO-B, without being substrates for the enzyme. nih.gov These findings highlight the potential for designing functionalized tetrahydropyridines as specific MAO inhibitors for therapeutic applications.

The table below provides examples of tetrahydropyridine derivatives and their reported interactions with MAO.

CompoundMAO Isoform(s) TargetedType of InhibitionReported Potency (Ki)
1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)MAO-ACompetitive, Reversible9 µM nih.gov
1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)MAO-BNoncompetitive, Time-dependent106 µM nih.gov
4-phenyl-1,2,3,6-tetrahydropyridine (PTP)MAO-BTime-dependent, IrreversibleNot specified
6-methyl-MPTPMAO-ACompetitiveGood inhibitor nih.gov
4'-(3-(chlorophenyl)-methoxy)-PTPMAO-BTime-dependent, Highly selectivePotent inhibitor nih.gov

Advanced Analytical Methodologies for 5 Methyl 1,2,3,6 Tetrahydropyridine in Complex Matrices

High-Performance Liquid Chromatography (HPLC) for Separation and Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for separating and quantifying individual components from a mixture. Its application is crucial when dealing with complex biological or chemical matrices. For a basic, polar compound like 5-Methyl-1,2,3,6-tetrahydropyridine, several HPLC modes could be optimized for effective separation.

Reversed-Phase (RP-HPLC) would be a primary approach. In this mode, a nonpolar stationary phase is used with a polar mobile phase.

Stationary Phase: A C18 or C8 column would be a typical starting point. To improve peak shape and reduce tailing for a basic amine, columns with low silanol (B1196071) activity or end-capping are preferable.

Mobile Phase: A mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol (B129727) is used. To ensure the analyte is in a consistent ionic state and to improve chromatographic retention and peak shape, a pH modifier is essential. Acidic modifiers like formic acid or trifluoroacetic acid (TFA) are commonly added to the mobile phase to protonate the secondary amine of the tetrahydropyridine (B1245486) ring, enhancing its interaction with the stationary phase.

Hydrophilic Interaction Liquid Chromatography (HILIC) is an alternative for highly polar compounds. In HILIC, a polar stationary phase is used with a mobile phase rich in a nonpolar organic solvent. This can provide different selectivity compared to reversed-phase.

Quantification is typically achieved using an ultraviolet (UV) detector if the molecule possesses a suitable chromophore, or more universally, with an evaporative light scattering detector (ELSD) or a charged aerosol detector (CAD). For accurate quantification, a calibration curve is constructed using certified reference standards of this compound. The method must be validated according to regulatory guidelines (e.g., ICH Q2) to ensure linearity, accuracy, precision, and robustness. nih.gov

Table 1: Hypothetical HPLC Parameters for this compound Analysis

Parameter Condition 1 (Reversed-Phase) Condition 2 (HILIC)
Column C18, 250 mm x 4.6 mm, 5 µm HILIC (e.g., amide, silica), 150 mm x 4.6 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water 10 mM Ammonium (B1175870) Acetate in Water
Mobile Phase B Acetonitrile Acetonitrile
Gradient 2% B to 95% B over 15 min 95% B to 60% B over 15 min
Flow Rate 1.0 mL/min 1.0 mL/min
Column Temp. 30 °C 40 °C

| Detection | UV at ~210 nm or ELSD/CAD | ELSD/CAD or Low-UV |

Liquid Chromatography–Electrospray Mass Spectrometry (LC-MS) for Trace Analysis

For trace-level analysis, where high sensitivity and specificity are paramount, coupling liquid chromatography with mass spectrometry (LC-MS) is the method of choice. labtoo.com This is particularly relevant for detecting minute quantities of this compound in complex matrices like biological fluids or environmental samples.

Ionization: Electrospray ionization (ESI) is the most suitable technique for a polar, basic compound like this compound. Operating in positive ion mode (ESI+), the secondary amine group would readily accept a proton, forming a stable pseudomolecular ion [M+H]⁺. The molecular weight of this compound (C₆H₁₁N) is 97.16 g/mol , so the expected [M+H]⁺ ion would have an m/z (mass-to-charge ratio) of approximately 98.1.

Mass Analysis:

Single Quadrupole MS: Can be used for basic detection and confirmation by monitoring the expected m/z of 98.1.

Tandem Mass Spectrometry (MS/MS): For definitive identification and quantification in complex matrices, a triple quadrupole (QqQ) or a quadrupole time-of-flight (Q-TOF) mass spectrometer is preferred. mdpi.comeur.nl Using a technique called Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) on a QqQ instrument, the precursor ion (m/z 98.1) is selected, fragmented, and one or more specific product ions are monitored. This two-stage filtering process drastically reduces background noise and enhances selectivity and sensitivity, allowing for quantification at very low levels. nih.gov

Table 2: Potential LC-MS/MS Parameters for Trace Analysis

Parameter Setting
LC System UPLC/UHPLC for fast analysis
Column C18 or HILIC, < 3 µm particle size
Mobile Phase Acetonitrile/Water with 0.1% Formic Acid
Ionization Mode Electrospray Ionization (ESI), Positive
Precursor Ion [M+H]⁺ m/z 98.1
Scan Mode Selected Reaction Monitoring (SRM)
Hypothetical Transitions 98.1 → (Product Ion 1), 98.1 → (Product Ion 2)

| Collision Energy | Optimized for maximum product ion intensity |

Derivatization Strategies for Enhanced Chromatographic and Spectrometric Detection

Derivatization is a chemical modification process used to convert an analyte into a product with improved analytical properties. jfda-online.com For this compound, derivatization could be employed to improve volatility for Gas Chromatography (GC) analysis or to enhance detection in LC. fu-berlin.de

For Gas Chromatography-Mass Spectrometry (GC-MS): The secondary amine in this compound makes it polar and prone to peak tailing on standard GC columns. Derivatization is often necessary to block the active hydrogen on the nitrogen, thereby increasing volatility and improving peak shape.

Acylation: Reagents like trifluoroacetic anhydride (B1165640) (TFAA) or pentafluoropropionic anhydride (PFPA) react with the secondary amine to form a stable, volatile fluoroacyl derivative. These derivatives are also highly responsive to electron capture detection (ECD) or can produce characteristic fragmentation patterns in MS.

Silylation: Reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can replace the active hydrogen with a trimethylsilyl (B98337) (TMS) group. mdpi.comyoutube.com This is a common strategy in metabolomics to make polar molecules amenable to GC-MS analysis. nih.gov

For HPLC-UV/Fluorescence: If high sensitivity is required and the native molecule lacks a strong chromophore or fluorophore, derivatization can be used to attach a tag that is easily detectable. Reagents that react with secondary amines, such as Dansyl Chloride or 9-fluorenylmethyl chloroformate (Fmoc-Cl), can be used to create highly fluorescent derivatives, enabling detection at very low concentrations with a fluorescence detector.

Table 3: Common Derivatization Reagents for Secondary Amines

Reagent Class Example Reagent Resulting Derivative Primary Application
Acylating Agents Trifluoroacetic anhydride (TFAA) N-trifluoroacetyl GC-MS, GC-ECD
Silylating Agents N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) N-trimethylsilyl GC-MS
Fluorescent Tags Dansyl Chloride N-dansyl HPLC-Fluorescence

| UV-Absorbing Tags | Benzoyl Chloride | N-benzoyl | HPLC-UV |

Future Research Directions and Translational Perspectives for 5 Methyl 1,2,3,6 Tetrahydropyridine Chemistry

Development of Novel and Stereoselective Synthetic Pathways

The future of 5-Methyl-1,2,3,6-tetrahydropyridine chemistry heavily relies on the development of more efficient, sustainable, and stereoselective synthetic methods. While classical syntheses exist, modern organic chemistry offers powerful tools to create complex molecular architectures with high precision.

Key future research avenues include:

Asymmetric Catalysis: The methyl group at the 5-position creates a chiral center, meaning the compound can exist as two non-superimposable mirror images (enantiomers). Developing organocatalytic or transition-metal-catalyzed asymmetric syntheses will be crucial. For instance, organocatalytic cascade reactions, which build molecular complexity in a single pot through sequential transformations, could be adapted to produce enantiomerically pure this compound. nih.govacs.org Such methods provide access to specific stereoisomers, which is vital as different enantiomers of a drug can have vastly different biological activities.

Domino and Multicomponent Reactions (MCRs): These reactions are highly efficient as they form multiple chemical bonds in a single operation from three or more starting materials, minimizing waste and simplifying procedures. nih.gov Applying MCRs, such as a five-component reaction involving aldehydes, amines, and β-ketoesters, could provide rapid access to a diverse library of highly substituted this compound analogs. ufms.brresearchgate.net

C-H Activation Cascades: A promising frontier is the use of transition-metal catalysts, such as rhodium(I), to directly functionalize carbon-hydrogen bonds. nih.gov A C–H activation–cyclization–reduction cascade could enable the construction of the tetrahydropyridine (B1245486) ring with high diastereoselectivity, offering precise control over the spatial arrangement of substituents. nih.gov

Synthetic StrategyDescriptionPotential Advantage for this compound
Asymmetric Organocatalysis Uses small, chiral organic molecules to catalyze reactions and control stereochemistry. nih.govAccess to specific, biologically active enantiomers.
Multicomponent Reactions (MCRs) Combines three or more reactants in a single pot to form a complex product. nih.govRapid generation of diverse analog libraries for screening.
C-H Activation Directly converts a C-H bond into a C-C or C-heteroatom bond using a metal catalyst. nih.govHighly efficient and atom-economical synthesis with stereocontrol.

Design and Synthesis of Advanced Functionalized this compound Analogs

The core structure of this compound serves as a scaffold for modification to explore and optimize biological activity. The biological effects of tetrahydropyridine derivatives are highly dependent on the nature and position of substituents on the ring. researchgate.net Future work will focus on creating libraries of advanced analogs to establish clear structure-activity relationships (SAR).

Directions for analog design include:

Substitution at the Nitrogen Atom (N1): The nitrogen atom is a key site for modification. Introducing various alkyl, aryl, and acyl groups can significantly alter a compound's properties, including its ability to cross the blood-brain barrier and its affinity for specific biological targets.

Functionalization of the Double Bond (C4-C5): The carbon-carbon double bond is a reactive handle for further chemical transformations. Techniques like diastereoselective epoxidation can introduce new oxygenated functionalities, leading to densely substituted piperidine (B6355638) derivatives with potential therapeutic value. researchgate.net

Introduction of Diverse Substituents: Creating analogs with a wide range of substituents (e.g., aryl, heteroaryl, fluorinated groups) at various positions on the ring is essential for probing interactions with biological targets. nih.govnih.gov For example, studies on related indole-tetrahydropyridine hybrids have shown that halogen substituents can be essential for potent agonist activity at serotonin receptors. nih.gov

Establishing a robust SAR is critical for rational drug design, allowing chemists to fine-tune the molecular structure to enhance potency and selectivity while minimizing off-target effects. drugdesign.org

Integration of Multidisciplinary Approaches in Tetrahydropyridine Research

Advancing the study of this compound beyond synthetic chemistry requires a multidisciplinary approach that integrates computational and biological methods.

In Silico Screening and Molecular Modeling: Computational tools are indispensable for modern drug discovery. elsevierpure.com Molecular docking simulations can predict how different this compound analogs bind to the active sites of target proteins, such as monoamine oxidases or various receptors. nih.govnih.gov This in silico screening can prioritize the synthesis of compounds with the highest predicted activity, saving significant time and resources. researchgate.netnih.gov Furthermore, computational models can help predict pharmacokinetic properties (absorption, distribution, metabolism, and excretion), guiding the design of more drug-like molecules. nih.gov

Chemical Biology and Probe Development: Functionalized analogs of this compound can be developed as chemical probes. These probes, which might incorporate fluorescent tags or reactive groups, are valuable tools for studying biological pathways and identifying new protein targets. For example, a probe based on this scaffold could be used to covalently label and identify its binding partners within a cell, illuminating its mechanism of action.

Exploration of Novel Biological Targets for this compound Scaffolds

The tetrahydropyridine moiety is present in compounds with a wide array of pharmacological activities, including antibacterial, anti-inflammatory, antimalarial, and neuroactive properties. researchgate.netnih.gov This diversity suggests that the this compound scaffold holds significant, yet largely untapped, therapeutic potential.

Future research should focus on screening analog libraries against a broad range of biological targets:

Central Nervous System (CNS) Disorders: The structural similarity to 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP), a well-known neurotoxin, suggests that derivatives could interact with neurological targets. researchgate.netnih.gov This makes them prime candidates for investigation as inhibitors of enzymes like monoamine oxidase (MAO-A and MAO-B), which are key targets in the treatment of depression and neurodegenerative conditions like Parkinson's and Alzheimer's disease. nih.govauctoresonline.org Analogs could also be explored as ligands for various neurotransmitter receptors, such as serotonin (5-HT) or dopamine (B1211576) receptors. nih.govauctoresonline.org

Infectious Diseases: Tetrahydropyridine derivatives have shown promise as antibacterial and antimalarial agents. researchgate.net New analogs of this compound could be evaluated against drug-resistant bacterial strains or malaria parasites, potentially acting as efflux pump inhibitors or targeting other essential parasite pathways. nih.govnih.gov

Oncology: The tetrahydropyridine framework is found in molecules that target pathways relevant to cancer. For instance, derivatives could be designed as inhibitors of kinases like Polo-like kinase 2 (Plk2) or enzymes involved in epigenetic regulation, such as protein arginine methyltransferases (PRMTs), which are increasingly recognized as important cancer targets. nih.govnih.gov

The systematic exploration of these and other biological targets will be crucial for translating the chemical potential of the this compound scaffold into novel therapeutic agents.

Q & A

Q. What is the role of methyl-substituted tetrahydropyridines (e.g., MPTP) in modeling Parkinson’s disease (PD) in preclinical studies?

Methyl-substituted tetrahydropyridines, such as MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), induce selective nigrostriatal dopaminergic degeneration, replicating PD pathology. MPTP is metabolized to MPP+, which inhibits mitochondrial complex I, leading to oxidative stress and neuronal death. Researchers use systemic administration in primates or mice to study motor deficits (e.g., bradykinesia, rigidity) and evaluate neuroprotective therapies. Behavioral assays (e.g., locomotor activity, hand-eye coordination) and striatal dopamine quantification via HPLC are critical endpoints .

Q. How are methyl-substituted tetrahydropyridines synthesized for structure-activity relationship (SAR) studies?

Synthetic routes often involve reductive amination, cyclization, or functionalization of tetrahydropyridine precursors. For example:

  • N-substituted derivatives : Borohydride reduction of pyridinium ylides yields 1,2,3,6-tetrahydropyridines with varied substituents (e.g., thiophene, furan) .
  • Position-specific methylation : Methyl groups at the nitrogen or specific carbons are introduced via alkylation or using formaldehyde/amino acid esters in cycloaddition reactions . Key characterization methods include 1H^1H NMR, melting point analysis, and elemental composition verification .

Q. What analytical methods are used to detect methyl-tetrahydropyridine impurities in pharmaceuticals?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is validated for quantifying neurotoxic impurities like FMTP (4-(4-fluorophenyl)-1-methyl-1,2,3,6-tetrahydropyridine) in paroxetine API. Parameters include:

  • Column : C18 reverse-phase.
  • Mobile phase : Ammonium acetate buffer (pH 6.5) with acetonitrile gradient.
  • Detection : Multiple reaction monitoring (MRM) for specificity. Method validation ensures sensitivity (LOQ < 0.1 ppm) and precision (RSD < 15%) .

Advanced Research Questions

Q. How do researchers design experiments to evaluate neuroprotective agents against methyl-tetrahydropyridine toxicity?

Experimental Design :

  • Animal models : Marmosets or mice treated with MPTP (6 mg/kg, i.p.) to induce parkinsonism.
  • Intervention : Co-administration of test compounds (e.g., modafinil, 100 mg/kg orally) for 3 weeks.
  • Endpoints :
  • Behavioral : Locomotor activity, anxiety-related behavior, startle response (twice weekly) .
  • Biochemical : Striatal dopamine levels via HPLC (vehicle-treated groups show 5% residual dopamine vs. 41% with modafinil) .
  • Imaging : MRI/MRS for nigrostriatal integrity (optional) .

Q. How do structural modifications (e.g., methyl group position) affect receptor binding affinity?

SAR studies reveal:

  • N-methylation : Reduces 5-HT6 receptor affinity by up to 11-fold compared to unsubstituted analogs.
  • C4/C5 substitution : Bulkier groups (e.g., phenyl) enhance selectivity for monoamine oxidase (MAO) or serotonin receptors.
  • Saturation state : Fully saturated piperidines show lower affinity than tetrahydropyridines, likely due to reduced conformational flexibility .

Q. What strategies address contradictory data in toxicity studies across different species?

Discrepancies in MPTP toxicity (e.g., primates vs. mice) arise from:

  • Metabolic differences : Primate astrocytes efficiently convert MPTP to MPP+, while mice require higher doses.
  • Dosing regimens : Chronic vs. acute models (e.g., paraquat co-administration in mice mimics progressive PD) . Mitigation : Use species-specific pharmacokinetic profiling and validate endpoints (e.g., tyrosine hydroxylase staining for neuronal loss) .

Q. How are computational methods applied to predict the neurotoxic potential of novel tetrahydropyridine analogs?

  • QSAR models : Correlate logP, polar surface area, and electronic parameters with blood-brain barrier penetration.
  • Docking studies : Predict MAO-B binding affinity to prioritize analogs for synthesis .
  • In vitro screens : Mitochondrial toxicity assays (e.g., SH-SY5Y cell viability post-MPP+ exposure) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.